Product packaging for Diallyl isophthalate(Cat. No.:CAS No. 25035-78-3)

Diallyl isophthalate

Cat. No.: B7812457
CAS No.: 25035-78-3
M. Wt: 246.26 g/mol
InChI Key: OOORLLSLMPBSPT-UHFFFAOYSA-N
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Description

Context and Significance in Polymer Research

DAIP is a high-functional polymerizable monomer utilized in laminating and molding applications. shimizuchem.com Its polymers are valued for their thermal stability, electrical insulation properties, and resistance to chemicals and solvents. cymitquimica.comlookchem.comchemicalbook.in These attributes make DAIP polymers suitable for demanding applications, including electrical components, glass fiber-reinforced laminates, and optical materials. lookchem.comshimizuchem.com The continuous service temperature of DAIP polymers can reach up to 220°C for extended periods, highlighting their enhanced thermal stability compared to some other diallyl phthalate (B1215562) formulations. chemicalbook.in

DAIP serves as a monomer for producing various polymers, including cross-linked polymers and thermoplastics. Cross-linked polymers formed with radical initiators like benzoyl peroxide are known for their durability and resistance to heat. DAIP is also used in coatings and adhesives due to its good adhesion properties and moisture resistance. It can function as a crosslinking agent in unsaturated polyester (B1180765) resins, improving the mechanical properties of the final product. cymitquimica.comnuomengchemical.com

Isomeric Considerations within Diallyl Phthalates

Diallyl phthalates exist as isomers based on the position of the allyl groups on the benzene (B151609) ring. The three main isomers are Diallyl orthophthalate (DAP), Diallyl isophthalate (B1238265) (DAIP), and Diallyl terephthalate (B1205515) (DATP). DAIP is distinguished by the allyl groups being in the meta positions of the benzene ring in isophthalic acid, whereas DAP has them in the ortho positions and DATP in the para positions.

These isomeric differences influence their polymerization behavior and the properties of the resulting polymers. DAIP generally polymerizes faster than its ortho isomer, DAP, and yields polymers with better heat resistance. chemicalbook.in While polymers of DAIP are similar in preparation, properties, and application to those of DAP, DAIP-based moldings offer enhanced thermal stability and resistance to organic solvents, although they can be more expensive. chemicalbook.in Cured moldings from DAIP monomer-prepolymer compositions can be processed more easily than cured DAP moldings due to greater fluidity. chemicalbook.in

DAIP prepolymer is noted as being less stable than the DAP prepolymer. chemicalbook.in DATP, another isomer, is also used as a monomer for synthesizing optical materials, with its polymers finding use in optical lenses, CDs, and optical fibers. shimizuchem.com Research comparing DAP and DAT highlights that DAT has better initial physical properties, such as higher refractive indexes and density, and its polymer (PolyDAT) exhibits excellent dimensional stability and rigidity under heat, impact heat, and moisture resistance, as well as good electrical and optical properties. fkit.hr

Scope and Research Objectives

Research on DAIP focuses on understanding its polymerization kinetics, the properties of its homopolymers and copolymers, and its applications in various high-performance materials. Studies involve investigating the free-radical polymerization of DAIP, including the influence of factors like temperature and initiators on the process and the resulting polymer structure. researchgate.netresearchgate.net The formation of cross-linked networks and intramolecular cyclization are key aspects of DAIP polymerization research. researchgate.netresearchgate.net Objectives include optimizing polymerization conditions to achieve desired polymer properties, exploring copolymerization with other monomers to tailor material characteristics, and developing new applications for DAIP-based polymers in areas requiring high thermal, electrical, and chemical resistance.

Detailed research findings often involve characterizing the thermal stability, mechanical strength, and electrical insulation properties of DAIP polymers and comparing them with those of its isomers or other common polymer systems. For example, studies have shown that modifying DAIP with dimethacrylate can improve mechanical properties like impact strength and heat resistance. Evaluation of molding powders from DAIP has demonstrated superior heat distortion values compared to traditional DAP formulations.

Data tables summarizing key properties of DAIP monomer and its polymers, as well as comparisons with its isomers, are crucial for conveying research findings effectively.

Here is a table summarizing some key properties of DAIP:

PropertyValueSource
Molecular FormulaC₁₄H₁₄O₄ cymitquimica.comnih.gov
Molecular Weight246.26 g/mol cymitquimica.comnih.gov
CAS Number1087-21-4 cymitquimica.comnih.gov
AppearanceColorless to pale yellow liquid or white powder (prepolymer) cymitquimica.comlookchem.com
Density (25°C)1.256 g/cm³ lookchem.com
Softening Point (Homopolymer)76°C lookchem.com
SolubilitySoluble in acetone (B3395972), benzene, chloroform, THF lookchem.com
Boiling Point163°C/8 mmHg or 176-177°C/5mm chemicalbook.in
Flash Point163 °C chemicalbook.innuomengchemical.com

Here is a comparison of some properties among the diallyl phthalate isomers based on available data:

PropertyDiallyl Isophthalate (DAIP)Diallyl Orthophthalate (DAP)Diallyl Terephthalate (DATP)Source
Polymerization RateFaster than DAPSlower than DAIP chemicalbook.in
Heat Resistance (Polymer)Better than DAPLower than DAIPEnhanced thermal stability (up to ~220°C) chemicalbook.in
Prepolymer StabilityLess stable than DAPMore stable than DAIP chemicalbook.in
Cured Molding ProcessabilityBetter fluidity than DAPLower fluidity than DAIP chemicalbook.in
Thermal Stability (Polymer)Enhanced (up to ~220°C for long periods)Excellent dimensional stability and rigidity under heat chemicalbook.infkit.hr
Resistance to Organic SolventsEnhanced chemicalbook.in
Refractive IndexHigher than DAP fkit.hr
Density1.256 g/cm³ (25°C)1.121 g/mL (25 °C)Higher than DAP lookchem.comfkit.hrsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O4 B7812457 Diallyl isophthalate CAS No. 25035-78-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(prop-2-enyl) benzene-1,3-dicarboxylate
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InChI

InChI=1S/C14H14O4/c1-3-8-17-13(15)11-6-5-7-12(10-11)14(16)18-9-4-2/h3-7,10H,1-2,8-9H2
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OOORLLSLMPBSPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C=CCOC(=O)C1=CC(=CC=C1)C(=O)OCC=C
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Molecular Formula

C14H14O4
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DSSTOX Substance ID

DTXSID7051559
Record name Diallyl isophthalate
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Molecular Weight

246.26 g/mol
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Physical Description

Liquid, Colorless to slightly yellow odorless liquid; [Redox Chemicals MSDS]
Record name 1,3-Benzenedicarboxylic acid, 1,3-di-2-propen-1-yl ester
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CAS No.

1087-21-4, 25035-78-3
Record name Diallyl isophthalate
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Synthesis Methodologies and Reaction Mechanisms

Monomer Synthesis

The preparation of diallyl isophthalate (B1238265) monomer is a key step in producing this versatile compound.

Ester Exchange Methods

Ester exchange, or transesterification, is a common method for synthesizing diallyl isophthalate, often utilizing dimethyl isophthalate as a starting material. This process involves the reaction of an ester with an alcohol to form a new ester and a different alcohol.

The ester exchange method for synthesizing this compound, particularly when using dimethyl isophthalate and allyl alcohol, proceeds via a nucleophilic acyl substitution mechanism. In this mechanism, the allyloxy group from allyl alcohol acts as a nucleophile, attacking the carbonyl carbon of the methyl ester group in dimethyl isophthalate. This leads to the displacement of the methoxide (B1231860) group, forming the diallyl ester and releasing methanol (B129727). The reaction is reversible, and the removal of methanol drives the equilibrium towards product formation.

Alkaline metal salts, such as potassium carbonate (K₂CO₃), are effective catalysts for the ester exchange synthesis of this compound from dimethyl isophthalate and allyl alcohol. google.com Potassium carbonate is water-soluble, which facilitates its recovery via aqueous phase separation, potentially reducing catalyst consumption. Other catalysts like calcium methoxide and/or calcium ethoxide have also been reported for this reaction. google.com

Optimization of process parameters is crucial for achieving high conversion and yield in the ester exchange synthesis of this compound. Using potassium carbonate as a catalyst, key parameters include catalyst loading, molar ratio of reactants, and reaction time. A catalyst loading of 0.5–1.5 wt% of K₂CO₃ relative to dimethyl isophthalate has been found effective. An allyl alcohol to dimethyl isophthalate molar ratio of 1.5:1 is typically used. The reaction is often conducted at temperatures between 90 and 145°C for 2–4 hours, which can achieve over 99% conversion. google.com Continuous removal of methanol via rectification at a column head temperature of 60–95°C is employed to shift the reaction equilibrium and enhance conversion. Post-reaction treatments, including cooling, aqueous washing, decolorization with agents like potassium permanganate (B83412) or sodium hypochlorite, and reduction with sodium metabisulfite, are performed to purify and stabilize the product. google.com

Table 1: Performance Metrics of Ester Exchange Method (Example)

ParameterValue/Detail
Yield99.2%
Catalyst RecoveryWater-soluble, enabling reuse
Purity (Post-Distillation)<0.5% residual dimethyl isophthalate
Catalyst Loading (K₂CO₃)0.5–1.5 wt% relative to dimethyl isophthalate
Molar Ratio (Allyl alcohol:DMI)1.5:1
Reaction Time2–4 hours google.com
Conversion>99%

Lewis Acid Catalysis Approaches

Lewis acid catalysis can also be employed in the synthesis of this compound, often involving a two-stage esterification process. While some literature discusses the use of Lewis acids for synthesizing diallyl phthalate (B1215562) from phthalic anhydride (B1165640) and allyl alcohol, the principles can be extended to the isophthalate isomer. researchgate.netgoogle.com

A two-stage process using Lewis acids for the synthesis of diallyl esters, such as diallyl phthalate from phthalic anhydride and allyl alcohol, involves initial anhydride activation. researchgate.netgoogle.com The Lewis acid coordinates with the carbonyl oxygen of the anhydride, increasing the electrophilicity of the carbonyl carbon. In the first stage, allyl alcohol reacts with the activated anhydride to form a monoallyl ester. researchgate.net The second stage involves the further reaction of the monoallyl ester with allyl alcohol to form the diester. researchgate.net This step is also catalyzed by the Lewis acid, which activates the carboxylic acid group of the monoester towards attack by allyl alcohol. This two-stage approach can be applied conceptually to the synthesis of this compound from isophthalic acid or its anhydride derivative and allyl alcohol under Lewis acid catalysis.

Anhydride Activation

One method for synthesizing this compound involves the reaction of a phthalic anhydride with allyl alcohol, typically in the presence of a Lewis acid catalyst like zinc chloride google.com. This process is often described as a two-stage reaction. The first stage involves the reaction between the anhydride and allyl alcohol to form a monoallyl phthalate google.com. The reaction mechanism for this step involves the activation of the anhydride by the Lewis acid, followed by nucleophilic attack by the hydroxyl group of allyl alcohol researchgate.net. The second stage involves the further reaction of the monoallyl ester with allyl alcohol at elevated temperatures, often between 70-80°C, to yield the diallyl ester google.com. Operational challenges in this method can include polymerization inhibition, requiring additives, and phase separation of inorganic residues .

Another approach to synthesizing this compound is through the ester exchange method, which utilizes dimethyl isophthalate and allyl alcohol with a catalyst such as potassium carbonate google.com. This reaction proceeds via nucleophilic acyl substitution, where the methoxide groups of dimethyl isophthalate are replaced by allyloxy groups google.com. The transesterification is typically conducted at temperatures between 90-145°C, with continuous removal of methanol produced during the reaction google.com. This method can offer advantages such as higher yields and simplified byproduct management compared to acid-catalyzed methods .

Detailed research findings on the ester exchange method highlight optimized parameters for achieving high conversion rates. For instance, using 0.5–1.5 wt% potassium carbonate relative to dimethyl isophthalate and a molar ratio of allyl alcohol to dimethyl isophthalate of 1.5:1 can result in over 99% conversion within 2-4 hours .

Data from research on the ester exchange method can be summarized as follows:

CriteriaValueSource
Catalyst Loading0.5–1.5 wt% K₂CO₃
Molar RatioAllyl alcohol : Dimethyl isophthalate = 1.5:1
Reaction Time2–4 hours
Conversion Yield>99%
Decolorization0.01–0.03 wt% KMnO₄

(Note: This table is intended to be interactive)

Prepolymer Synthesis

This compound undergoes free-radical polymerization to form thermosetting prepolymers ontosight.ai. This process is crucial for producing materials with desirable thermal and electrical insulation properties . The polymerization involves the reaction of the allyl groups, which can lead to the formation of cross-linked networks ontosight.ai. Due to the difunctional nature of the monomer, polymerization is typically stopped at low conversions to avoid gelation and form a soluble, fusible prepolymer with residual unsaturation osti.govgoogle.com.

Thermal Polymerization Methods

Thermal polymerization of this compound involves heating the monomer to induce polymerization without the explicit addition of initiators osti.govresearchgate.net. Studies have investigated the bulk polymerization of this compound at high temperatures, such as 190°C researchgate.net. The reaction is stopped before the gelation point to obtain the prepolymer researchgate.net. The conversion before gelation in bulk polymerization is influenced by temperature researchgate.net. At temperatures above 200°C, thermal polymerization has been observed with specific activation energies for the meta isomer (this compound) reported around 27 kcal/mol of the allyl group researchgate.net.

Research findings indicate that the structure of the prepolymers obtained through bulk polymerization can be affected by temperature, with the degree of unsaturation potentially increasing at temperatures above 160°C researchgate.net.

Peroxide-Initiated Prepolymerization

Peroxide initiators are commonly used to induce the free-radical polymerization of this compound gantrade.com. Initiators such as benzoyl peroxide and dicumyl peroxide are effective in promoting the formation of cross-linked polymers or network polymer precursors . The polymerization initiated by peroxides can be carried out at various temperatures and reaction times, depending on the desired product characteristics .

Studies on peroxide-initiated polymerization of related diallyl esters, like diallyl phthalate, provide insights into the process. For example, using hydrogen peroxide or a combination of hydrogen peroxide and an organic peroxide like dibenzoyl peroxide can initiate polymerization osti.gov. A procedure involving dibenzoyl peroxide and a chain transfer agent like carbon tetrachloride at reflux temperature (around 106°C) has been evaluated for synthesizing diallyl phthalate prepolymer osti.gov.

Data on peroxide-initiated polymerization conditions and resulting products for this compound or related diallyl esters include:

InitiatorTemperature (°C)Reaction TimeMajor ProductMolecular Weight (Mₙ)Source
Benzoyl peroxide65–852–4 hoursCross-linked polymer31,000
Dicumyl peroxide80–1003–6 hoursNetwork polymer precursorsBimodal distribution

(Note: This table is intended to be interactive)

Control of Molecular Weight

Controlling the molecular weight of this compound prepolymers is critical for achieving desired material properties and processing characteristics gantrade.com. The polymerization of this compound typically involves complex reactions, including cyclization and chain transfer, which influence the molecular weight and structure of the resulting polymer osti.govresearchgate.net.

Factors affecting molecular weight include the extent of monomer conversion and the polymerization temperature osti.govresearchgate.net. Since gelation occurs at relatively low monomer conversions (typically around 25-35% for diallyl phthalates), the polymerization is stopped before this point to obtain soluble prepolymers osti.govgoogle.com. The molecular weight distribution of the prepolymer can be broad researchgate.net. Techniques and conditions are adjusted to target specific molecular weight ranges, often below 25,000 for processable prepolymers gantrade.com. Achieving an optimum molecular weight is important for satisfactory performance in applications like molding compounds google.com.

Prepolymer Recovery Techniques

After polymerization, the this compound prepolymer needs to be separated from unreacted monomer and any reaction byproducts google.com. Since the prepolymer is soluble in the monomer, recovery techniques typically involve methods that selectively precipitate the prepolymer or separate the monomer osti.govgoogle.com.

One common method for recovering diallyl phthalate prepolymer, which is analogous to this compound prepolymer recovery, is precipitation using a solvent in which the monomer is soluble but the prepolymer is not, such as methanol osti.govgoogle.com. This process often involves multiple extraction stages to maximize the removal of unreacted monomer osti.gov. After precipitation, the prepolymer is typically dried, often under vacuum and at controlled temperatures, to remove residual solvent and monomer osti.gov. Heating the prepolymer significantly above room temperature during drying can cause it to coalesce osti.gov.

Other recovery methods have been explored, including liquid-liquid extraction with solvents like aqueous acetone (B3395972) google.com. Vacuum distillation has also been investigated as a method to remove unreacted monomer from the prepolymer-monomer mixture, although achieving commercially acceptable prepolymers without gelation during this process has been challenging historically google.com. More recent research has explored novel separation methods like ultrasonic techniques for diallyl phthalate prepolymer, which have shown higher separation efficiency compared to traditional reprecipitation researchgate.netresearchgate.net.

Data on a methanol extraction process for isolating diallyl phthalate prepolymer highlights key steps and conditions:

StepConditionsSource
Multi-Stage ExtractionThree methanol washes (37–65°C)
DryingVacuum drying at 65°C under reduced pressure

(Note: This table is intended to be interactive)

Polymerization Kinetics and Mechanisms

Free-Radical Polymerization

Free-radical polymerization of diallyl isophthalate (B1238265) is initiated by species capable of generating free radicals, which then add to the monomer's allyl double bonds. google.comgoogle.com The process is influenced by factors such as initiator type, concentration, temperature, and the presence of chain transfer agents. researchgate.netfkit.hr

Initiation Mechanisms and Initiator Effects

The initiation phase involves the generation of free radicals that start the polymerization chains. The choice of initiator significantly impacts the reaction rate and the characteristics of the resulting polymer. fkit.hr

Peroxide Catalysis in Thermal Polymerization

Thermal polymerization of diallyl isophthalate is commonly initiated by peroxide catalysts. gantrade.comgoogle.com Organic peroxides are frequently used due to their solubility in the organic medium. google.comgoogle.com Hydrogen peroxide can also be employed, primarily in aqueous emulsion polymerization techniques. google.comosti.gov The decomposition of peroxides generates free radicals that initiate the polymerization. fkit.hr For instance, a procedure involving hydrogen peroxide as the initiator for diallyl phthalate (B1215562) (a related monomer) involves heating a mixture of the monomer, isopropyl alcohol, and hydrogen peroxide solution to reflux temperature. osti.gov The rate of polymerization is influenced by temperature and initiator loading. fkit.hr For diallyl phthalate, increasing the temperature from 80 to 230°C affects the consumption of allyl groups and the kinetic chain length, which is explained by the increased role of chain transfer reactions and the ability of generated radicals to reinitiate polymerization. researchgate.net

Photo-Initiated Radical Polyaddition

Photo-initiated radical polymerization offers an alternative initiation method, utilizing light energy to generate free radicals. fishersci.comepa.govuni.lunih.gov This technique can be used for the polymerization of this compound, often in the presence of photoinitiators that absorb light and generate radicals. nih.gov Photo-initiated thiol-ene radical polyaddition has been successfully applied to diallyl phthalate in emulsion, resulting in high monomer conversion and the formation of polymer nanoparticles. advanceseng.comacs.orgfigshare.com This method allows for temporal control of the reaction and tuning of molecular weight through the energy dosage of radiation. acs.orgfigshare.com

Propagation and Chain Growth

Chain propagation in this compound polymerization involves the addition of monomer molecules to the growing polymer radical chain. osti.gov Due to the presence of two allyl groups, the polymerization can proceed through a cyclolinear mechanism, leading to macromolecules containing alternating cyclic and linear units. researchgate.netresearchgate.net In the early stages, polymerization occurs through the normal free radical propagation mechanism. osti.gov As the reaction progresses, prepolymer chains with pendant allyl groups can react with each other, leading to higher molecular weight species and eventually crosslinking and gelation if conversion goes beyond a certain point (e.g., around 25 percent for diallyl phthalate). osti.gov

Chain Transfer Reactions

Chain transfer reactions are significant in the free-radical polymerization of allyl monomers like this compound and are a primary reason for the lower molecular weights typically obtained compared to vinyl polymers. researchgate.netresearchgate.netgoogle.com These reactions involve the transfer of a radical from a growing polymer chain to another molecule, such as the monomer, initiator, solvent, or a dead polymer chain, terminating the growing chain and creating a new radical. researchgate.net

Degradative Chain Transfer to Monomer

Degradative chain transfer to monomer is a characteristic feature of allyl monomers and is considered the principal cause for the formation of low-molecular-weight polymers. researchgate.netresearchgate.net In this process, a growing radical chain abstracts a hydrogen atom from an allyl monomer molecule, terminating the polymer chain and producing a less reactive allyl radical. researchgate.netroyalsocietypublishing.org This allyl radical is resonance-stabilized and less likely to reinitiate polymerization effectively, thus reducing the kinetic chain length. researchgate.netroyalsocietypublishing.org A property of degradative chain transfer is the observed linear relationship between the amount of peroxide decomposed and the amount of monomer polymerized. researchgate.netresearchgate.net While degradative chain transfer terminates kinetic chains, a portion of the degraded radicals can still re-initiate chain growth. royalsocietypublishing.org The tendency for cyclization, an intramolecular reaction, can also be quantitatively measured by the ratio of cyclization to propagation reaction coefficients. royalsocietypublishing.org Effective chain transfer is another type of chain transfer that depends on the monomer's structure. researchgate.netfkit.hr Ratios of degradative and effective chain transfer rate coefficients to the propagation rate coefficient have been evaluated for diallyl terephthalate (B1205515) (an isomer of DAIP) using techniques like GPC, showing values in the range of 0.01 to 0.06 for kDeg/kp and 0.001 to 0.008 for kEff/kp. fkit.hr

Re-initiation by Degraded Radicals

Degradative chain transfer to the monomer is a principal cause for the formation of low-molecular-weight polymers in the polymerization of allyl monomers. researchgate.netresearchgate.net This process terminates the kinetic chain. researchgate.netresearchgate.net However, a notable aspect of diallyl o-phthalate polymerization, which shares similarities with DAIP, is that a significant proportion of the degraded radicals are capable of re-initiating chain growth. researchgate.net This re-initiation ability of allylic radicals produced by intramolecular chain transfer can be enhanced at elevated temperatures. researchgate.net

Crosslinking Mechanisms and Network Formation

The presence of two reactive allyl groups in this compound enables the formation of crosslinked, three-dimensional networks during polymerization. This crosslinking is crucial for the development of thermosetting properties in poly(this compound).

Radical-Initiated Cross-linking

Crosslinking in DAIP polymerization is primarily initiated by radicals. The allyl groups undergo addition reactions, leading to the formation of a network structure. This radical-initiated crosslinking forms three-dimensional networks via allyl group addition. The extent of crosslinking significantly influences the mechanical and thermal properties of the resulting polymer. Compared to diallyl phthalate (DAP), DAIP prepolymers can exhibit higher molecular weight, contributing to enhanced properties.

Intramolecular Cyclization

Intramolecular cyclization is a prominent side reaction that competes with intermolecular propagation and crosslinking during the free-radical polymerization of this compound and other diallyl monomers. researchgate.netaip.orgresearchgate.nettandfonline.comgoogle.com This process involves a propagating radical reacting with the pendant double bond within the same polymer chain, forming cyclic structures along the polymer backbone. aip.orgresearchgate.nettandfonline.com Intramolecular cyclization has been observed in the polymerization of diallyl esters. researchgate.net

Monte-Carlo simulations of tetrafunctional monomer free radical polymerization, including this compound, have revealed considerable cyclization at the very beginning of the reaction. tandfonline.com Two mechanisms of cyclization are considered: the interaction of two free radicals (chain termination) and the interaction of a free radical with a double bond ("intramolecular propagation"). tandfonline.com Intramolecular chain propagation is considered a main factor contributing to cyclization. tandfonline.com

The extent of intramolecular cyclization can be quantitatively estimated as the fraction of total monomer units in the polymer that have undergone this reaction. researchgate.net Studies on diallyl o-phthalate suggest that intramolecular cyclization is mainly a consecutive intramolecular addition. aip.orggoogle.com The formation of 11-membered rings is considered the easiest in the intramolecular cyclization of diallyl phthalate. google.com

Significant cyclization has been found in the free radical polymerization of this compound, where a single cycle requires on average 6–8 monomer units. tandfonline.com The number of cycles formed through the termination mechanism is typically no more than 20% of the total amount. tandfonline.com

Cyclolinear Polymerization Mechanisms

The polymerization of diallyl compounds, including this compound, often proceeds via a cyclolinear mechanism. researchgate.netresearchgate.net This mechanism leads to the formation of macromolecules with alternating cyclic and linear units. researchgate.netresearchgate.net Specific cyclolinear polymerization of diallyl monomers can potentially exclude the act of degradative chain transfer on the monomer, allowing for the possibility of obtaining polymers with higher molecular weight. e3s-conferences.orge3s-conferences.org Data from kinetic studies can provide evidence regarding the presence or absence of inherent degradative chain transfer in such polymerizations. e3s-conferences.orge3s-conferences.org

Multiple Cross-linking Events

In the polymerization of multivinyl monomers like diallyl esters, network formation occurs through chain crosslinking copolymerization. researchgate.net This involves the incorporation of the bisunsaturated monomer into a growing chain, where one double bond reacts, and the other becomes a pendant double bond. cas.cz These pendant double bonds can then participate in further copolymerization, gradually converting into units with both double bonds reacted, forming crosslinks. cas.cz Multiple cross-linking events, involving the formation of more than one crosslink between polymer chains, have been observed in some systems. researchgate.net Additionally, chain cyclization, where both allyl radicals of a monomer unit are present in the same polymer chain, can occur. researchgate.net

Post-Gelation Crosslinking Phenomena

Steric Hindrance Effects on Crosslinking

Steric hindrance significantly influences the apparent reactivity of pendant double bonds in crosslinking copolymerizations of multivinyl monomers. researchgate.netcas.cz These steric limitations can impede both inter- and intramolecular crosslinking. cas.cz The concept of "excluded volume" is associated with these effects, where a group located inside a branched polymer has less opportunity to react compared to one at the periphery. cas.cz In intra- or intermolecularly crosslinked polymers, the mobility and accessibility of a group are further reduced. cas.cz The meta-substitution in DAIP is noted to reduce steric hindrance during polymerization compared to the ortho-substituted DAP, potentially enhancing crosslinking efficiency.

Gelation Behavior and Theoretical Models

Actual versus Theoretical Gel Points

Influence of Isomerism on Gelation

Isomerism among diallyl phthalates (DAOP, DAIP, and DATP) influences their gelation behavior, particularly regarding the discrepancy between actual and theoretical gel points. While the actual gel points are similar across the isomers, the theoretical gel point discrepancies follow the order DAP < DAIP < DAT. This highlights how the structural differences (ortho, meta, and para substitution) impact reaction kinetics and network formation. The ortho isomer (DAP) exhibits a higher tendency for cyclization compared to the meta (DAIP) and para (DATP) isomers, which affects the fraction of units with pendant double bonds available for crosslinking and contributes to the delayed gelation observed in DAP. cas.czaip.org Despite differences in cyclization tendency and primary chain length, studies on the isomeric phthalates have shown that all three systems can gel at the same degree of conversion under comparable conditions. researchgate.net

Kinetic and Coagulation Network Formation Theories

Role of Diffusion Effects in Polymerization

Diffusion effects play a significant role in the polymerization of diallyl phthalates, including this compound, particularly as the reaction progresses and the viscosity of the system increases. Strong diffusion limitations can be observed from the beginning of the reaction in bulk polymerization. fkit.hrfkit.hr These limitations are considered an integral part of the chain propagation and termination processes. fkit.hr Studies on the diffusion of diallyl terephthalate monomer into a polymer film have shown that diffusion coefficients can be determined and follow an Arrhenius dependence on temperature. fkit.hr While these studies specifically address an isomer, the principle of diffusion control influencing polymerization kinetics in highly viscous or solid polymerizing systems is applicable to DAIP. The mobility of molecules within the polymer matrix decreases with increasing conversion, impacting the rate coefficients of propagation and termination. polympart.ir

Conversion Limits Before Gelation

A critical aspect of this compound polymerization is the conversion limit before gelation occurs. Gelation signifies the formation of a cross-linked network spanning the entire reaction volume, rendering the polymer insoluble and infusible. For diallyl phthalates, gelation typically occurs at relatively low monomer conversions compared to monovinyl monomers. google.comgoogle.com In free-radical polymerization, DAIP and its isomers exhibit similar actual gel points, generally ranging from approximately 20% to 30% conversion. osti.gov For diallyl phthalate (DAP), conversions exceeding about 35% normally cannot be achieved before gelation. google.com The conversion before gelation in bulk polymerization of DAP is influenced by the reaction temperature, increasing with temperature. researchgate.net Prepolymerization to a limited extent before gelation is a common strategy to obtain soluble, fusible polymers with residual unsaturation. google.comgoogle.com

Polymerization Processes in Different Media

This compound can be polymerized in various media, with bulk and emulsion polymerization being notable processes.

Bulk Polymerization Dynamics

Bulk polymerization of this compound involves the polymerization of the monomer in the absence of a solvent. This process can be carried out using peroxide initiators or via thermal polymerization at elevated temperatures. osti.gov Bulk polymerization of diallyl phthalate (DAP) at high temperatures without an initiator has been investigated, with the reaction stopped before the gelation point to obtain prepolymers. researchgate.net The dynamics of bulk polymerization are significantly influenced by factors such as initiator type, initiator concentration, and reaction temperature. fkit.hrgoogle.com As conversion increases, the viscosity of the system rises, and diffusion effects become more prominent, impacting the polymerization rate. fkit.hrfkit.hr Obtaining high molecular weight polymers in bulk polymerization of polyfunctional allyl compounds can be challenging due to factors like degradative chain transfer and cyclization, which can limit chain growth and lead to early gelation. researchgate.netresearchgate.net

Emulsion Polymerization for Controlled Architectures

Emulsion polymerization is a heterogeneous free-radical polymerization technique used to produce colloidal polymer particles dispersed in an aqueous medium. mdpi.comehu.es This method offers advantages in controlling polymer particle size and morphology, enabling the creation of polymers with controlled architectures. google.comescholarship.org While conventional emulsion polymerization often involves chain-growth mechanisms, the application of emulsion techniques to step-growth polymerizations, such as thiol-ene reactions involving diallyl monomers, is also explored for producing polymer dispersions. advanceseng.comacs.orgresearchgate.net Emulsions stabilized with polymers having different architectures, such as branched polymers, have been used as templates for polymerization reactions to control the resulting polymer structure. escholarship.org

Particle formation in emulsion polymerization is a critical step and can occur through several mechanisms, primarily micellar nucleation and homogeneous nucleation. mdpi.comehu.esd-nb.info Micellar nucleation is dominant when the surfactant concentration is above its critical micelle concentration (CMC), where monomer-swollen micelles serve as the primary loci for particle initiation by entering oligomeric radicals. mdpi.com Homogeneous nucleation can occur when oligomers in the aqueous phase reach their insolubility limit and precipitate, subsequently being stabilized by surfactant to form polymer particles. mdpi.com Studies on the emulsion polymerization of diallyl phthalate (DAP) have indicated that polymer particle formation can proceed through the precipitation of oligo-radicals (homogeneous nucleation) even when the surfactant concentration exceeds the CMC, suggesting a departure from conventional chain radical emulsion polymerization nucleation modes. advanceseng.comacs.org The emulsification technique also influences particle formation and long-term stability. core.ac.uk

Aqueous Medium Polymerization Considerations

The polymerization of this compound (DAIP) in an aqueous medium presents specific considerations related to its limited water solubility and the characteristics of heterogeneous polymerization techniques such as emulsion and suspension polymerization. DAIP is a thermosetting resin monomer with a water solubility reported to be 33.8 mg/L at 25°C. chemicalbook.in This low solubility necessitates the use of methods that can effectively disperse the monomer in the aqueous phase to facilitate polymerization.

Aqueous polymerization methods, such as emulsion and suspension polymerization, are commonly employed for monomers with low water solubility. In suspension polymerization, the monomer is dispersed in water as fine droplets, stabilized by suspending agents and agitation. mgcub.ac.in Each droplet essentially acts as a small bulk reactor, with heat transfer occurring from the droplets to the surrounding water. mgcub.ac.in This technique can lead to high monomer conversion and the product is typically obtained as spherical beads or pearls. mgcub.ac.in The stability of suspension polymerization is highly dependent on the conditions of the liquid phase. oup.com

Emulsion polymerization involves the dispersion of the monomer in water with the aid of an emulsifier, forming micelles. mgcub.ac.in Polymerization is typically initiated by a water-soluble radical catalyst, such as persulfates or hydrogen peroxide. mgcub.ac.ingoogle.com As polymerization progresses, polymer aggregates form within the micelles and are stabilized by the emulsifier layer. mgcub.ac.in This method results in a uniform dispersion of fine polymer particles in the aqueous phase at the end of the reaction. mgcub.ac.in

Research indicates that DAIP can be polymerized in aqueous emulsion systems, sometimes in combination with other monomers like alkyl acrylates. google.comgoogle.com For instance, studies have explored the emulsion polymerization of systems containing DAIP and ethyl acrylate (B77674). google.com The rate of polymerization in such aqueous emulsion systems can be influenced by factors such as monomer concentration, catalyst amount, and temperature. google.comgoogle.com Typical conditions explored for the aqueous emulsion polymerization of diallyl phthalate (DAP), a structural isomer of DAIP, which shares similar polymerization characteristics, include using water in amounts of 65-200 weight % of the total system, a monomer concentration of 10-20 weight %, and a water-soluble radical catalyst (0.05-1.0 weight %). google.comgoogle.com The reaction is often carried out with heating, typically between 30°C and 100°C, preferably 60°C to 90°C. google.com Emulsifiers play a crucial role in stabilizing the emulsion system. google.com

The polymerization of diallyl esters in aqueous media, particularly in emulsion or suspension, allows for better control over the exothermic nature of the reaction compared to bulk polymerization. mgcub.ac.in The water phase acts as a heat sink, helping to dissipate the heat generated during polymerization and mitigating the risk of uncontrolled reactions. mgcub.ac.in

While specific detailed kinetic data solely focused on DAIP homopolymerization in aqueous media were not extensively found, the principles and considerations for diallyl phthalate (DAP) polymerization in water are highly relevant due to their structural similarity and comparable polymerization behavior. chemicalbook.in Studies on DAP emulsion polymerization highlight the importance of factors like the type and amount of emulsifier, initiator concentration, and reaction temperature in achieving stable emulsions and desired polymerization rates and conversions. google.comgoogle.com

The resulting polymers from aqueous polymerization of DAIP or its copolymers can be obtained as aqueous dispersions or powders after isolation. These materials find applications in various fields, including coatings and adhesives, where the aqueous medium offers environmental and processing advantages.

PropertyValueSource
Water Solubility33.8 mg/L at 25°C chemicalbook.in
Typical Water Amount (Emulsion/Suspension)65-200 wt% of total system google.comgoogle.com
Typical Monomer Concentration (Emulsion/Suspension)10-20 wt% of total system google.com
Typical Catalyst Amount (Emulsion/Suspension)0.05-1.0 wt% google.com
Typical Reaction Temperature (Emulsion/Suspension)30-100°C (preferably 60-90°C) google.com
Polymerization ParameterEffect in Aqueous Medium (General for low solubility monomers)Source
Water as MediumHeat dissipation, temperature control mgcub.ac.in
Emulsifier/Suspending AgentMonomer dispersion, particle stabilization mgcub.ac.ingoogle.com
Initiator TypeWater-soluble radical initiators preferred in emulsion mgcub.ac.ingoogle.com
Monomer SolubilityRequires heterogeneous techniques (emulsion, suspension) mgcub.ac.in

Polymer Architecture and Structural Characterization

Prepolymer Structures

The prepolymer stage of diallyl isophthalate (B1238265) polymerization involves the initial reaction of the monomer to form soluble, partially polymerized chains before the onset of gelation and the formation of a cross-linked network. osti.gov Characterization of these prepolymers is crucial for understanding their behavior during subsequent processing and curing.

Molecular Weight Distribution and Polydispersity

The molecular weight and its distribution are key characteristics of DAIP prepolymers. Techniques such as gel permeation chromatography (GPC) or size exclusion chromatography (SEC) are employed to determine these properties. dtic.milosti.gov Studies on diallyl phthalate (B1215562) (DAP) prepolymers, which share structural similarities with DAIP, have shown that their molecular weight distributions can be broad, and in some cases, multimodal. osti.govosti.gov This multimodality can be attributed to the polymerization mechanism, where initial chain growth is followed by reactions between growing polymer chains through pendant allyl groups, leading to higher molecular weight species. osti.gov

Data on the molecular weight distribution of diallyl orthophthalate (DAOP) prepolymer, another isomer, at different reaction temperatures illustrates how polymerization conditions can influence molecular weight. mdpi.com

Degree of Unsaturation

The degree of unsaturation in DAIP prepolymers refers to the number of remaining unreacted allyl double bonds. This is a critical parameter as these pendant allyl groups are available for further crosslinking during the curing process. osti.gov Research indicates that the degree of unsaturation in diallyl benzene-dicarboxylate prepolymers, including DAIP, can be influenced by the bulk polymerization temperature. Unexpectedly, the degree of unsaturation has been observed to increase with temperature above a certain range (e.g., 160°C for related isomers). researchgate.net

The conversion of allyl groups can be followed during polymerization using techniques like differential scanning calorimetry (DSC) and PMR methods. researchgate.net

Branching Ratio and Chain Length

The polymerization of diallyl isophthalate, a divinyl monomer, inherently leads to branched structures even in the early stages of polymerization before gelation. The branching ratio, which reflects the extent of branching, increases with monomer conversion. researchgate.net The average length of linear C-C chains within the prepolymer structure has been shown to decrease with increasing polymerization temperature. researchgate.net

The concept of branching index, often determined by techniques like SEC coupled with light scattering (SEC/LALLS), provides an indication of the degree of branching, with lower values suggesting more branched structures. dtic.milgoogle.com

Core-Shell Dendritic and Nanogel-like Structures

During polymerization, DAIP can form core-shell dendritic structures, which are reported to enhance mechanical stability. The formation of such intricate architectures, including nanogel-like structures, can occur via controlled polymerization techniques such as precipitation polymerization. univpm.itmdpi.comnih.gov While research on core-shell and nanogel structures specifically for DAIP is less extensively documented compared to other polymers like poly(N-isopropylacrylamide) (PNIPAM), the inherent divinyl nature of DAIP suggests the potential for forming cross-linked nanoparticles or microgels under appropriate conditions. univpm.itnih.govnih.govsemanticscholar.org Nanogels, for instance, are highly hydrated cross-linked nanosized polymeric particles that can be synthesized with various architectures, including core-shell structures. univpm.itnih.govnih.gov

Control of Available Allyl Groups for Crosslinking

Controlling the number of available allyl groups in the prepolymer is essential for tailoring the final properties of the cured thermoset material. The pendant allyl content in DAP prepolymers has been reported to vary depending on synthesis conditions and recovery processes. osti.gov The presence of residual monomer also contributes to the total number of allyl groups available for crosslinking during molding. osti.gov Factors such as the type and concentration of initiator, polymerization temperature, and reaction time influence the degree of conversion and thus the remaining unsaturation. researchgate.netresearchgate.net The use of chain transfer agents can affect the molecular weight and simultaneously decrease the unsaturation of the prepolymers. researchgate.net

Network Structure Analysis

Inhomogeneity of Network Structure

Free-Volume Element Distribution

Free volume elements (FVEs) represent the intrinsic microporosity within a polymer network, arising from the inefficient packing of polymer chains. These void spaces play a significant role in properties such as diffusion and transport. Research specifically on this compound polymer has investigated the distribution of these free-volume elements. nih.gov It has been established that there is a relationship between the size of the free-volume elements and the number of such microcavities within the polymer matrix; generally, a greater number of smaller microcavities are observed compared to larger ones. nih.gov

Cross-link Density

Cross-link density, defined as the concentration of cross-links in a polymer network, is a fundamental parameter that dictates many of the material's properties. This compound forms cross-linked networks through the reaction of its allyl groups. The extent of the polymerization reaction and, consequently, the cross-link density are influenced by polymerization conditions, including temperature. aip.org Intramolecular cyclization, a side reaction where an allyl group reacts within the same molecule rather than forming a cross-link between chains, can occur, particularly at higher temperatures. This cyclization consumes allyl bonds without contributing to the formation of network junctions, thus affecting the final cross-link density. aip.org The cross-link density is a key local structural parameter that significantly influences the mechanical properties of the resulting polymer. tcichemicals.com Studies have shown a correlation between changes in cross-link density and structure and the physical-mechanical characteristics of cured materials.

Advanced Characterization Techniques

Advanced analytical techniques are indispensable for probing the complex polymer architecture and structural features of this compound polymers.

Spectroscopic Methods

Spectroscopic methods provide valuable insights into the chemical structure, functional groups, and polymerization process of DAIP.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a widely used technique for the characterization of this compound polymers and related diallyl compounds. FT-IR can be employed to determine the allyl content in diallyl phthalate prepolymers, providing information on the degree of unsaturation available for further cross-linking. osti.gov The technique is also useful for studying the radical crosslinking reaction itself by monitoring changes in specific functional group vibrations. aip.org FT-IR spectra of this compound are available in databases, showing characteristic absorption bands corresponding to its chemical structure. nist.govnih.gov Analysis of these spectra allows for the identification of key functional groups, such as carbonyl (C=O) and allyl (C=C) stretching vibrations.

Below is a table summarizing some characteristic IR absorption bands that might be relevant to this compound and related compounds, based on general knowledge of IR spectroscopy and information from the search results regarding similar materials:

Functional GroupApproximate IR Absorption Band (cm⁻¹)Notes
C=O (ester carbonyl)1725 - 1740Strong absorption
C=C (allyl double bond)~1645Stretching vibration of the allyl group google.com
C-H (aromatic stretching)3000-3100
C-H (aliphatic stretching)2850-3000
C-O (ester)1100-1300Complex bands
C-H (out-of-plane bending)700-800Aromatic ring substitutions

Note: Specific band positions can vary slightly depending on the physical state and environment of the sample.

FT-IR spectroscopy, often used in conjunction with other techniques like dynamic mechanical analysis (DMA), provides an in situ method for monitoring the progress of crosslinking and understanding the effects of reaction conditions on network formation. aip.org

Chromatographic Techniques

Chromatographic techniques are essential for assessing the purity of this compound monomer and determining the molecular weight distribution of its polymers and prepolymers.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for determining the molecular weight distribution of polymers. lcms.czrsc.org In GPC, the separation of molecules is based on their hydrodynamic volume in solution. Larger molecules elute first, while smaller molecules penetrate the pores of the stationary phase and elute later. lcms.cz

GPC is particularly useful for characterizing this compound prepolymers, which are oligomers formed during the initial stages of polymerization. osti.gov By analyzing the GPC chromatogram, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the prepolymer can be determined. rsc.org These parameters are important indicators of the molecular architecture and can influence the processing and properties of the final thermoset material.

Studies on diallyl phthalate (DAP) prepolymers, which are structurally similar to DAIP prepolymers, have utilized GPC to analyze molecular weight distribution. osti.govdtic.milresearchgate.net For instance, GPC analysis of DAP prepolymers has been performed using instruments equipped with differential refractometer detectors and columns packed with porous stationary phases. osti.gov The choice of solvent, such as tetrahydrofuran (B95107) (THF), is crucial for dissolving the polymer without degradation and ensuring accurate separation. osti.gov

Data from GPC analysis can reveal the presence of residual monomer and different oligomeric species in the prepolymer, providing insights into the degree of polymerization and the effectiveness of purification methods. osti.govresearchgate.net

Size-Exclusion Chromatography coupled with Multi-Angle Laser Light Scattering (SEC-MALLS) is a powerful technique that provides absolute molecular weight information of polymers directly, without the need for calibration against polymer standards of known molecular weight and similar structure. rsc.org In SEC-MALLS, the SEC component separates the polymer molecules by size, and the MALLS detector measures the intensity of light scattered by the eluting molecules at multiple angles. nih.govsepax-tech.com

SEC-MALLS is particularly valuable for characterizing complex polymer architectures, such as branched or cross-linked structures, where conventional GPC with relative calibration might not provide accurate molecular weight information. rsc.orgwyatt.com While specific studies applying SEC-MALLS directly to this compound polymers were not prominently featured in the search results, the technique's capability in characterizing the molecular weight and branching of polymers, including diallyl phthalate copolymers, has been demonstrated. researchgate.net The use of SEC-MALLS can provide more comprehensive information about the molecular weight distribution and structural heterogeneity of this compound polymers formed under different polymerization conditions.

Gas Chromatography (GC) is a widely used analytical technique for separating and quantifying volatile and semi-volatile compounds. It is particularly effective for assessing the purity of the this compound monomer. nih.govvwr.com GC separates components of a mixture based on their boiling points and interactions with the stationary phase in a heated column. A detector then measures the amount of each component as it elutes from the column.

For this compound, GC can be used to determine the percentage of the main compound and identify and quantify any impurities present, such as residual starting materials, byproducts, or solvents. nih.govvwr.com High-purity this compound is crucial for achieving reproducible polymerization results and desired polymer properties. Purity levels of >98.0% by GC are often specified for commercial this compound. vwr.comtcichemicals.comtcichemicals.com

GC analysis can be coupled with mass spectrometry (GC-MS) for the positive identification of impurities based on their fragmentation patterns. This provides a more detailed understanding of the composition of the monomer and helps in optimizing synthesis and purification processes.

Thermal Analysis Methods

Thermal analysis techniques are crucial for understanding the curing behavior, thermal stability, and thermal transitions of this compound and its polymers.

Differential Scanning calorimetry (DSC) and Thermogravimetric Analysis (TGA) are commonly employed thermal analysis methods. DSC measures the heat flow into or out of a sample as a function of temperature or time, providing information about thermal transitions such as glass transition temperature (Tg), melting point, and curing exotherm. dtic.milmdpi.comresearchgate.netacs.orgresearchgate.net TGA measures the mass loss of a sample as a function of temperature or time, indicating thermal decomposition and the amount of volatile components. mdpi.comresearchgate.netacs.orgresearchgate.net

For this compound, DSC can be used to study the polymerization process by monitoring the heat evolved during the curing reaction. The curing profile obtained from DSC can provide information about the reaction kinetics and the degree of cure. dtic.mil The glass transition temperature (Tg) of the cured polymer is an important property that indicates the material's rigidity and service temperature range. Tg can be determined by DSC or Dynamic Mechanical Analysis (DMA). dtic.milresearchgate.net

TGA is used to assess the thermal stability of this compound polymers, determining the temperature at which degradation begins and the rate of mass loss at higher temperatures. mdpi.comresearchgate.netacs.orgresearchgate.net The thermal decomposition mechanisms of polymers, including those structurally related to this compound polymers, have been investigated using TGA coupled with evolved gas analysis techniques like FTIR or GC-MS. acs.orgresearchgate.net For instance, studies on diallyl phthalate resins have shown significant mass loss above 300 °C, with rapid degradation occurring around 400 °C, indicating the decomposition of the polymer backbone. mdpi.com

Combining DSC and TGA provides a comprehensive understanding of the thermal behavior of this compound polymers, including their curing characteristics, thermal stability, and decomposition pathways. acs.orgresearchgate.net

Table 1: Summary of Characterization Techniques for this compound and its Polymers

TechniqueInformation ProvidedRelevant Section
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR)Structural confirmation, monitoring polymerization, degree of conversion4.3.1.2
Electron Spin Resonance (ESR)Detection and study of free radicals in polymerization4.3.1.3
Chromatographic Techniques
Gel Permeation Chromatography (GPC)Molecular weight distribution (Mn, Mw, PDI) of polymers and prepolymers4.3.2.1
Size-Exclusion Chromatography with MALLSAbsolute molecular weight determination, molecular weight distribution, branching4.3.2.2
Gas Chromatography (GC)Purity assessment of monomer, identification and quantification of impurities4.3.2.3
Thermal Analysis Methods
Differential Scanning Calorimetry (DSC)Curing behavior, reaction kinetics, glass transition temperature (Tg), melting point4.3.3
Thermogravimetric Analysis (TGA)Thermal stability, decomposition temperature, mass loss4.3.3
Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used technique to investigate the thermal transitions and curing behavior of this compound polymers. DSC measures the heat flow to and from a sample as a function of temperature or time, allowing for the detection and quantification of endothermic and exothermic effects, such as glass transitions, melting points, and polymerization reactions. kohan.com.tw

Studies on the radical polymerization of this compound using DSC have revealed heat-evolution peaks associated with the decomposition of the initiator at temperatures up to 200°C. researchgate.net DSC can effectively monitor monomer consumption and the conversion of double bonds during the polymerization process. researchgate.net Furthermore, changes in the content of double bonds and the number of inter-crosslink units can be determined from DSC data. researchgate.net The polymerization process of this compound typically involves two distinct stages: a quasilinear polymerization phase followed by structurization. researchgate.net

For related diallyl phthalate (DAP) molding resins, DSC analysis has shown a linear relationship between the heat of reaction and the weight percentage of filler material. dtic.mil DSC analyses of molded DAP parts indicated that approximately 95% cure was achieved during the molding process, with a post-curing step at 165°C required to attain 100% cure. dtic.mildtic.mil The glass transition temperature (Tg) of these molded DAP parts was observed to increase as the curing process reached completion, reaching a maximum value between 160°C and 165°C. dtic.mil Dynamic DSC studies on diallyl orthophthalate (DAOP), a structural isomer, have demonstrated a strong correlation between the cure rate and the half-life temperature of the initiator used. researchgate.net The extent of allylic cure in DAOP was found to be significantly dependent on the reactivity of the initiator, reaching a plateau with increasing initiator concentrations. researchgate.net

DSC is a critical tool for analyzing thermal properties and transitions, including the glass transition temperature and melting point, providing valuable data on the thermal behavior of poly(this compound) and related polymers. kohan.com.twmdpi.comtdx.cat

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is employed to assess the thermal stability and decomposition characteristics of poly(this compound). kohan.com.twmdpi.comacs.org TGA measures the change in mass of a sample as a function of temperature or time when subjected to a controlled atmosphere. kohan.com.tw

TGA curves provide information on the mass loss occurring at specific temperatures, which helps determine the thermal strength range of the polymer. kohan.com.twmdpi.com Studies have included TGA analysis of polythis compound in an air atmosphere. nasa.gov For a copolymer synthesized from eugenol (B1671780) and diallyl phthalate, TGA results indicated a 5% mass loss at 176°C and a 10% mass loss at 219°C. undip.ac.idresearchgate.net Thermal analysis results for diallyl phthalate (DAP) resin have shown thermal stability up to approximately 340 °C. mdpi.comscilit.com TGA, often coupled with Differential Thermal Analysis (DTA), can correlate physical or chemical changes in the material with energy changes. mdpi.com TGA is valuable for detecting mass changes, evaluating stepwise mass loss or gain, and identifying characteristic temperatures associated with these changes. kohan.com.tw

Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of poly(this compound) as a function of parameters such as temperature, time, frequency, and stress. pvp-snk.kz DMA involves applying a small, oscillating deformation to a sample and measuring its response to study its mechanical behavior under varying conditions. pvp-snk.kz

In DMA, the viscoelastic properties are determined by applying a sinusoidal force (stress) and measuring the resulting displacement (strain). pvp-snk.kz Key parameters obtained from DMA include the storage modulus (E'), which represents the stored energy or elastic response; the loss modulus (E''), which measures the energy dissipated as heat or the viscous response; and the phase angle (delta), which provides insights into the interaction between the elastic and viscous components of the material. pvp-snk.kz

DMA is frequently used to determine the glass transition temperature (Tg) and assess the crosslinking density of polymers. tdx.catresearchgate.netaip.org For diallyl phthalate (DAP), DMA has been utilized to study the formation of the polymer network during crosslinking polymerization. aip.org DMA can accurately measure the glass transition temperatures of polymers. researchgate.net This technique offers valuable complementary information to DSC and TGA in the comprehensive thermal and mechanical characterization of polymers. kohan.com.twtdx.cat DMA has also been applied to analyze the compatibility of diallyl orthophthalate (DAOP) monomer with PVC by measuring the glass transition temperatures of their mixtures, demonstrating full miscibility regardless of composition. researchgate.net

Other Analytical Approaches

Beyond the primary thermal analysis techniques, other methods provide complementary insights into the curing kinetics and structural characteristics of this compound polymers.

Optodynamic Measurements of Curing Kinetics

Optodynamic measurements, particularly those employing laser-generated and laser-detected ultrasound, offer a method to monitor the curing kinetics of this compound monomer (DAIM) by measuring changes in ultrasonic velocity as the material solidifies. aip.orgresearchgate.net Simultaneous studies combining ultrasonic measurements with chemical analysis techniques like Fourier Transform Infrared (FT-IR) spectroscopy have been conducted to assess the progress of the curing reaction. aip.orgresearchgate.net

Research suggests that the structural changes, reflected in the mechanical properties measured by ultrasonic velocity, may not occur on the same timescale as the chemical changes, such as the conversion of C=C bonds, monitored by FT-IR, during the curing of DAIM. aip.orgresearchgate.net The optodynamic method provides flexibility in terms of sample shape and can be applied in challenging environments. aip.org This technique is capable of assessing the progress of the curing reaction in real-time. aip.orgresearchgate.net Studies have presented data showing the measured ultrasonic velocity and C=C bond conversion over time during the curing of DAIM under varying temperature and initiator concentration conditions. aip.org

Ultrasonic Velocity Measurements

The use of ultrasonic waves is an established technique for observing the changes in mechanical properties of polymers during the curing process. aip.org Specifically, laser-generated and laser-detected ultrasound can measure the alteration in ultrasonic velocity within a solidifying material. aip.org Measurements of changes in acoustic parameters during solidification have been performed and found to align with the generally accepted model for curing kinetics. researchgate.net Changes in ultrasonic velocity are considered to represent the extent of structural changes occurring within the material. aip.org Simultaneous ultrasonic and chemical measurements are conducted to determine if laser-generated and detected ultrasound can effectively assess the progress of the curing reaction. aip.orgresearchgate.net

X-ray Diffraction (XRD) for Structural Insights

X-ray Diffraction (XRD) is a valuable technique for investigating the structural characteristics of this compound polymers and related composites. XRD can reveal details about the crystalline or amorphous nature of the polymer and provide information on structural organization.

XRD has been utilized in studies to investigate the structure of diallyl phthalate (DAP)/clay nanocomposites, with results indicating the presence of an intercalated morphology. researchgate.net XRD analysis has also been performed to examine the structural details of pure poly(diallyl dimethyl ammonium (B1175870) chloride) and its nanocomposites. aip.org Furthermore, XRD is employed to study the structure, crystallization behavior, and morphology of polymers containing isophthalate units, such as poly(aryl ether ketone ketone)s. kpi.ua XRD can identify different crystalline modifications within a polymer and analyze their respective structures. kpi.ua The incorporation of isophthaloyl moieties can influence chain flexibility and crystallization rates, and these effects can be explored through structural analysis techniques like XRD. kpi.ua

Transmission Electron Microscopy (TEM) for Morphology

Transmission Electron Microscopy (TEM) is a powerful technique utilized to investigate the morphology of polymer systems at a fine scale, providing insights into phase separation, dispersion of fillers, and the shape and size of polymer structures. While extensive detailed TEM studies focusing exclusively on the morphology of bulk poly(this compound) homopolymer were not prominently detailed in the provided search results, TEM has been effectively applied to characterize the morphology of related diallyl polymer systems and composites.

For instance, TEM has been employed in studies of diallyl phthalate (DAP)/clay nanocomposites to examine the dispersion and intercalation or exfoliation of clay layers within the polymer matrix. researchgate.net These studies revealed morphologies ranging from intercalated to exfoliated aggregates depending on the system composition. researchgate.net TEM has also been instrumental in understanding morphology development during the polymerization of diallyl phthalate (DAP) in blends with thermoplastics, showing phenomena like reaction-induced spinodal decomposition and the subsequent arrangement of polymer-rich domains. [Search Result 29 from previous turn]

The application of TEM to poly(this compound) would similarly allow for the visualization of its cross-linked network structure, the identification of any phase separation if polymerized in blends or with additives, and the characterization of the dispersion of fillers in poly(this compound)-based composites. Given that DAIP forms cross-linked networks ontosight.ai, TEM could potentially reveal the density and homogeneity of the cross-link structure, as well as the presence of any microgel particles or other morphological features that arise during the polymerization process.

Viscometry for Molecular Weight and Structure

Viscometry is a classical method in polymer science used to characterize polymers in solution, providing information related to their molecular size and structure. For soluble polymers or prepolymers, viscometry can be used to determine the intrinsic viscosity, which is related to the molecular weight through relationships like the Mark-Houwink equation. [Search Result 14 from previous turn]

In the context of this compound polymerization, viscometry can be employed to monitor the increase in viscosity as the polymerization progresses. This is particularly relevant during the formation of the soluble prepolymer stage and as the system approaches the gel point, where a rapid increase in viscosity occurs due to the onset of cross-linking and network formation. osti.gov Viscosity measurements can serve as an in-process control method to determine the extent of reaction before gelation occurs. osti.gov

Polymer Modification and Copolymerization

Strategies for Enhanced Properties

The incorporation of diallyl isophthalate (B1238265) into polymer systems can be achieved through various strategies aimed at improving specific material properties, such as mechanical strength, heat resistance, and processability.

Modification with Dimethacrylates

Modification of diallyl isophthalate with dimethacrylates has been explored as a method to enhance the mechanical properties of the resulting materials. Research has demonstrated that modifying this compound (DAI) with dimethacrylate significantly improved mechanical properties such as impact strength and heat resistance . Specifically, the modification of brittle DAIP with Dimethacrylate Liquid Crystalline (DMLC) has shown promising results in improving toughness, impact strength, bend strength, modulus, and heat resistance scientific.net. Studies investigating the influence of curing procedures, particularly curing temperature, on the formation of mesomorphic structures and miscibility between DAIP and DMLC indicated that curing at temperatures higher than the initiation curing temperature of the modified system but lower than the DMLC's transition temperature resulted in modified DAIPs with macroscopic disordered but microscopic ordered structures scientific.net. This modification approach led to a significant improvement in the impact strength of most modified DAIP systems, alongside improvements in bend strength, modulus, and heat resistance scientific.net. The use of DMLC with a spacer chain resulted in better toughness compared to modification with DMLC lacking a spacer scientific.net. Analysis of fracture surfaces revealed that ductile and strong DMLC mesomorphic domains were responsible for modifying the toughness of the brittle DAIP matrixes scientific.net.

Incorporation of Flexible Crosslinked Units

Use as Reactive Plasticizers

This compound, like its isomer diallyl phthalate (B1215562) (DAP), can function as a reactive plasticizer. nuomengchemical.comnuomengchem.comsgnmchem.comatamanchemicals.comoecd.org Unlike traditional plasticizers that merely physically separate polymer chains to increase flexibility, reactive plasticizers chemically bond into the polymer matrix during the curing process. atamanchemicals.comoecd.org This integration leads to rigid thermoset plastics with improved dimensional stability, electrical properties, heat resistance, and chemical resistance. nuomengchem.comatamanchemicals.com Diallyl phthalate (DAP) is widely used as a reactive plasticizer in unsaturated polyester (B1180765) resins and as an internal plasticizer for high polymers like PVC, enhancing heat resistance, light resistance, solvent resistance, and electrical properties. nuomengchemical.comnuomengchem.com Diallyl orthophthalate (DAOP) prepolymer has also been investigated as a reactive plasticizer for thermoplastics, demonstrating effectiveness in lowering processing temperature while retaining thermodynamic properties. mdpi.com The advantage of reactive plasticizers like diallyl esters is their covalent incorporation into the polymer matrix, which prevents migration and exudation, issues often associated with non-reactive plasticizers. oecd.org

Copolymerization Studies

This compound is capable of copolymerizing with various monomers, particularly vinyl monomers, to modify and enhance the properties of the resulting copolymers. nuomengchemical.comjst.go.jp Copolymerization with suitable monomers allows for the tailoring of material characteristics for specific applications.

With Styrene (B11656) and Other Vinyl Monomers

Copolymerization of this compound with styrene and other vinyl monomers is a common route to synthesize modified polymers. This compound can copolymerize with numerous monomers and unsaturated polymers, including methyl methacrylate (B99206), polyurethane, and other propylene (B89431) esters, leading to improvements in various performance aspects. nuomengchemical.com this compound polymerizes faster than diallyl phthalate (DAP), and its copolymers have been suggested for optical applications. researchgate.net Studies have also investigated the copolymerization of related diallyl esters, such as diallyl phthalate, with styrene and vinyl acetate, providing insights into the copolymerization behavior of diallyl compounds with vinyl monomers. researchgate.netacs.org Copolymerization of methacrylic acid and ethyl acrylate (B77674) has also been performed in the presence of diallyl phthalate. researchgate.net

Diluent Effects in Copolymerization

The presence of a diluent during the crosslinking copolymerization of monomers, including diallyl esters with vinyl monomers, can significantly influence the polymerization process and the resulting network structure. cas.cz Diluents can affect the glass transition temperature of the final network, lower the reaction rate, increase cyclization, and potentially impact chain conformation. cas.cz For instance, in the copolymerization of diallyl phthalate with styrene, styrene can behave as a diluent in the early stages. researchgate.net In systems involving reactively plasticized diallyl orthophthalate (DAOP) prepolymer, the cure degree can be reduced with increasing amounts of a diluent due to a dilution effect. researchgate.net The impact of diluents can vary depending on the specific monomers and conditions, with effects being less pronounced in systems forming higher molecular weight primary chains. cas.cz

With Functional Monomers (e.g., Eugenol)

Copolymerization involving diallyl esters and functional monomers like eugenol (B1671780) has been investigated, primarily focusing on diallyl phthalate (DAP) as the diallyl component. These studies aim to develop polymers with enhanced properties for various applications, such as carrier compounds in membrane systems. unila.ac.idmsrjournal.comgjesm.netugm.ac.idresearchgate.netundip.ac.id The incorporation of eugenol, a renewable resource, into copolymers with diene compounds like DAP leads to crosslinked structures with increased molecular weight and a higher number of active sites, such as hydroxyl groups and benzene (B151609) rings. unila.ac.idmsrjournal.comgjesm.net This increased functionality is expected to improve interaction with target compounds in applications like pollutant transport. unila.ac.idmsrjournal.comgjesm.net

For instance, research on the copolymerization of eugenol and diallyl phthalate (co-EDAF) has demonstrated the successful synthesis of a crosslinked polymer via cationic polymerization using a BF₃O(C₂H₅)₂ catalyst. unila.ac.idgjesm.netundip.ac.id The resulting co-EDAF has been utilized as a carrier in polymer inclusion membranes (PIM) and supported liquid membranes (SLM) for the transport of substances like phenol. unila.ac.idmsrjournal.comgjesm.net While these studies highlight the potential of copolymers from eugenol and diallyl esters, specific research detailing the copolymerization of this compound with eugenol is less prevalent in the provided search results, with the focus largely on DAP.

Sulfonation of Copolymers

Sulfonation is a chemical modification technique used to introduce sulfonic acid groups (-SO₃H) into a polymer chain, enhancing properties such as ionic conductivity, hydrophilicity, and solubility in polar solvents. [previous search results on sulfonation] Studies on the sulfonation of copolymers derived from eugenol and diallyl phthalate (PEGDAF) have been conducted to develop materials for applications like proton exchange membranes in fuel cells and supercapacitor electrodes. ugm.ac.idresearchgate.netundip.ac.idresearchgate.netitats.ac.id

The sulfonation of the eugenol-diallyl phthalate copolymer (PEGDAF) is typically carried out using concentrated sulfuric acid. ugm.ac.idundip.ac.idresearchgate.net This process successfully grafts sulfonic groups onto the copolymer structure. [previous search results on sulfonation] Characterization using techniques like FT-IR confirms the presence of sulfonate groups in the sulfonated copolymer (SPEGDAF). ugm.ac.idundip.ac.idresearchgate.net

Research findings on sulfonated eugenol-diallyl phthalate copolymers indicate that the sulfonation degree, cation exchange capacity (CEC), proton conductivity, and water uptake are important properties influencing their performance in electrochemical applications. ugm.ac.idundip.ac.idresearchgate.net

Here is a sample of data reported for a sulfonated copolymer of eugenol and diallyl phthalate:

PropertyValue
Sulfonation Degree17.18% undip.ac.idresearchgate.net
Cation Exchange Capacity (CEC)0.4186 meq/g undip.ac.idresearchgate.net
Proton Conductivity7.58 × 10⁻⁶ S/cm researchgate.net
Water Uptake73.0% itats.ac.id
Melting Point (Sulfonated)114 °C undip.ac.idresearchgate.net

It is important to note that these specific data points are for a sulfonated eugenol-diallyl phthalate copolymer, as detailed research on the sulfonation of this compound-eugenol copolymers was not prominently found in the provided search results.

Thiol-Ene Copolymerization

Thiol-ene polymerization is a radical reaction that proceeds via a step-growth mechanism between multifunctional thiols and enes. [previous search results on thiol-ene] This reaction is characterized by the addition of a thiol functional group to an ene functional group. [previous search results on thiol-ene] Diallyl compounds, including diallyl esters, can function as the "ene" component in thiol-ene copolymerizations.

Studies have explored the thiol-ene polymerization of diallyl phthalate (DAP) with various dithiols, such as 2,2-(ethylenedioxy)diethanethiol. acs.orgacs.orgnih.gov These reactions can be initiated thermally or by photoactivation. acs.orgacs.orgnih.govaip.org Photo-initiated thiol-ene polymerization offers advantages such as rapid reaction times and the ability to proceed at room temperature. [previous search results on thiol-ene]

For example, a copolymer network of eugenol-trithiol-diallyl phthalate (Co-E3TDAF) has been synthesized through a photoactivated thiol-ene polymerization reaction, where diallyl phthalate acts as a crosslinker due to its two allyl groups. aip.org This crosslinking ability leads to polymers with a mesh-like structure, enhanced heat resistance, and resistance to solvents. aip.org

While diallyl phthalate has been successfully employed in thiol-ene systems, direct information regarding the specific use of this compound in thiol-ene copolymerization was not extensively found in the provided search results. However, given its structural similarity to DAP as a diallyl ester, DAIP could potentially participate in similar thiol-ene reactions.

Reactivity Ratios and Monomer Reactivity

Reactivity ratios are crucial parameters in copolymerization that provide information about the relative reactivity of monomers and help predict copolymer composition. [previous search results on reactivity ratios] In the copolymerization of two monomers, M₁ and M₂, the reactivity ratios (r₁ and r₂) describe the preference of a propagating chain ending in M₁ radical to add M₁ or M₂, and similarly for a chain ending in an M₂ radical. [previous search results on reactivity ratios]

Studies on the reactivity ratios of diallyl phthalate (DAP) with various monovinyl monomers have been conducted to understand its copolymerization behavior. [6, previous search results on reactivity ratios] These studies often consider the complexities introduced by the diallyl structure, such as cyclization and degradative chain transfer. [previous search results on reactivity ratios, 18]

Degradation Pathways and Environmental Fate

Hydrolytic Degradation

Hydrolytic degradation involves the cleavage of ester bonds through reaction with water slideshare.net. This process is influenced by factors such as temperature, pH, crystallinity, and morphology of the material containing the ester linkages slideshare.net.

Acidic and Alkaline Hydrolysis Mechanisms

DAIP hydrolyzes under both acidic and alkaline conditions . In general, the hydrolysis of esters is a nucleophilic acyl substitution reaction google.com.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. This is followed by a series of proton transfers and the elimination of the alcohol (allyl alcohol) mdpi.com.

Under alkaline conditions, a hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the alkoxide (allyloxy group) and regenerate the carbonyl, resulting in the formation of a carboxylate and the alcohol chemrxiv.org.

Research on the alkaline hydrolysis of other phthalate (B1215562) esters indicates that these reactions typically follow second-order kinetics, being first-order with respect to both the ester and the hydroxide ion concentration chemrxiv.org.

Reaction Kinetics and Influencing Factors

The kinetics of hydrolysis for esters, including phthalates, are influenced by several factors. Elevated temperatures and higher catalyst (acid or base) concentrations accelerate the hydrolysis rate . The presence of electron-withdrawing or electron-releasing substituents near the ester group can also affect the reaction rate mdpi.com.

Studies on the hydrolytic degradation of polymers containing ester bonds highlight the impact of the polymer's structure, such as the presence of easily hydrolyzable ester bonds, on the degradation rate acs.orgnih.gov. The physical state of the material, including crystallinity and the presence of a cross-linked network, can also influence how readily hydrolysis occurs slideshare.net. For instance, DAIP's stable cross-linked network can contribute to slower decomposition kinetics compared to compounds with more linear structures .

Hydrolysis Products

The hydrolysis of Diallyl isophthalate (B1238265) under acidic or alkaline conditions regenerates isophthalic acid and allyl alcohol .

Hydrolysis ConditionsCatalystTemperature (°C)MediumMajor Products
AcidicH₂SO₄ (1M)80–100AqueousIsophthalic acid, Allyl alcohol
AlkalineNaOH (1M)60–80AqueousIsophthalic acid, Allyl alcohol

Allyl alcohol released during hydrolysis has been noted to exhibit species-specific hepatotoxicity .

Oxidative Degradation

Oxidative degradation pathways involve reactions with oxidizing species in the environment.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are water treatment methods that generate highly reactive oxidizing species, primarily hydroxyl radicals (HO•), which are capable of degrading a wide range of organic pollutants mdpi.comnih.goviwaponline.com. DAIP can degrade via AOPs . AOPs are considered effective methods for the degradation of phthalates iwaponline.com.

Fenton Oxidation Mechanisms

Fenton oxidation is a specific type of AOP that utilizes the reaction between hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals in an acidic medium mdpi.comuni.opole.pl. This process has been investigated for the degradation of Diallyl phthalate (DAP), a structural isomer of DAIP, providing insights into potential mechanisms for DAIP mdpi.com.

The Fenton reaction initiates with the reaction between Fe²⁺ and H₂O₂, producing Fe³⁺, a hydroxide ion, and a hydroxyl radical mdpi.comuni.opole.pl.

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Subsequent reactions can occur, including the reaction of Fe³⁺ with H₂O₂ to regenerate Fe²⁺ and produce a hydroperoxyl radical (HO₂•), and the reaction of hydroxyl radicals with organic pollutants uni.opole.pl. Acidic conditions are generally necessary for the Fenton process to prevent the precipitation of Fe(OH)₃ mdpi.com.

Research on the Fenton oxidation of Diallyl phthalate (DAP) at pH 3.2 using Fe²⁺/H₂O₂ demonstrated that hydroxyl radicals were effective in degrading DAP mdpi.com. The proposed degradation pathway involves initial hydroxylation of DAP, leading to the formation of phthalic acid and allyl alcohol . Subsequent ring-opening of the aromatic ring can occur, leading to the formation of aliphatic acids such as maleic acid, oxalic acid, and formic acid mdpi.com. Complete mineralization to carbon dioxide (CO₂) and water (H₂O) can occur .

Studies on DAP Fenton oxidation have identified several intermediates, including phthalic acid, 1,2-dihydroxybenzene, 1,2,4-trihydroxybenzene, maleic acid, formic acid, and oxalic acid mdpi.com.

IntermediateMaximum Concentration (ppm)Degradation Time (min)
Phthalic acid4.345
1,2-Dihydroxybenzene10.6120
1,2,4-Trihydroxybenzene1.360
Oxalic acid8.5180

*Data derived from Fenton Oxidation of Diallyl Phthalate (DAP) at pH 3.2, Fe²⁺/H₂O₂ .

The complete mineralization of DAP to CO₂ and H₂O was observed within 180 minutes under specific Fenton oxidation conditions . The effectiveness of Fenton oxidation is influenced by parameters such as initial pH, H₂O₂ dose, and Fe²⁺ dose mdpi.com.

Degradation Intermediates Identification

Diallyl isophthalate can undergo degradation through various processes, including advanced oxidation processes (AOPs) such as Fenton oxidation. Studies utilizing Fenton oxidation (at pH 3.2 with Fe²⁺/H₂O₂) have identified several key degradation intermediates. These include phthalic acid, 1,2-dihydroxybenzene, 1,2,4-trihydroxybenzene, maleic acid, formic acid, and oxalic acid. mdpi.comqu.edu.qa The initial step in this pathway involves the hydroxylation of DAIP, leading to the formation of phthalic acid and allyl alcohol. Subsequent reactions involve the ring-opening of aromatic intermediates, yielding aliphatic acids such as maleic, oxalic, and formic acids. Complete mineralization to carbon dioxide and water can occur under these conditions.

Table 1: Fenton Oxidation Intermediates of this compound (pH 3.2, Fe²⁺/H₂O₂)

IntermediateMaximum Concentration (ppm)Degradation Time (min)
Phthalic acid (PA)4.345
1,2-Dihydroxybenzene (DHB)10.6120
1,2,4-Trihydroxybenzene1.360
Oxalic acid8.5180

Data derived from Fenton oxidation studies .

Radical Mechanisms in Oxidation

Radical-initiated reactions play a significant role in the oxidation and degradation of compounds containing allyl groups, such as this compound. For instance, in lipid peroxidation, carbonate radicals can initiate the process primarily through hydrogen abstraction from diallyl carbon atoms. This reaction exhibits a high rate constant and is considered the most favorable pathway for initiating lipid peroxidation by carbonate radicals due to its low energy barrier and spontaneous nature. nih.gov While this specific study focuses on lipid peroxidation, it illustrates the susceptibility of diallyl structures to radical attack, a principle applicable to the oxidative degradation of this compound in various environments, including those involving advanced oxidation processes where hydroxyl radicals are generated. mdpi.comqu.edu.qaresearchgate.net In Fenton oxidation, hydroxyl radicals (HO•) are confirmed to be capable of degrading diallyl phthalate (a related compound to this compound), with a high absolute rate constant for the reaction between the compound and HO• radicals. mdpi.comqu.edu.qa The reaction pathway is initiated by the attack of hydroxyl radicals on the carbonyl group of the benzene (B151609) ring, leading to the formation of intermediates. mdpi.com

Biodegradation Studies

This compound can also undergo biodegradation through the action of microorganisms.

Microbial Degradation Pathways

Aerobic microbes are known to metabolize this compound into non-toxic intermediates. Research on the biodegradation of related phthalate esters, such as diallyl phthalate (DAP) and dimethyl isophthalate (DMIP), provides insights into potential microbial degradation pathways for this compound. Studies have shown that microorganisms like Rhodococcus erythropolis and Rhodococcus ruber can degrade dimethyl isophthalate by transforming it into monoesters, isophthalic acid, and other aromatic acids, which are then further broken down into simpler compounds. researchgate.net For diallyl phthalate, the main microbial degradation pathway in activated sludge involves the detachment of side ester chains (de-esterification), leading to the formation of phthalic acid and catechol. hilarispublisher.comsbmu.ac.ir The remaining benzene ring can then be broken down. hilarispublisher.comsbmu.ac.ir It is likely that similar de-esterification and aromatic ring cleavage pathways are involved in the microbial degradation of this compound.

Identification of Biodegradation Metabolites

In the microbial degradation of diallyl phthalate, key metabolites identified include phthalic acid and catechol. hilarispublisher.comsbmu.ac.ir These metabolites indicate that the primary biodegradation pathway involves the hydrolysis of the ester bonds. hilarispublisher.comsbmu.ac.ir While specific metabolites for the microbial degradation of this compound are less extensively documented in the provided sources compared to diallyl phthalate, the information suggests the formation of non-toxic intermediates, such as acetic acid, through aerobic microbial action. Based on the degradation of similar phthalate esters, isophthalic acid and monoallyl isophthalate are also likely intermediates in the biodegradation of this compound.

Environmental Considerations and Potential

This compound's susceptibility to both advanced oxidation processes and microbial degradation suggests that these pathways contribute to its environmental fate. The biodegradation by aerobic microbes into non-toxic intermediates indicates a potential for natural attenuation in environments where suitable microbial populations are present. Research on the biodegradation of related compounds like diallyl phthalate in wastewater treatment systems, such as Moving Bed Biofilm Reactors (MBBR), has shown high removal efficiencies, highlighting the potential of biological processes for treating wastewater containing such phthalate esters. hilarispublisher.com While limited ecotoxicity data for this compound is available, studies on diallyl phthalate suggest moderate potential for bioconcentration in aquatic organisms and hydrolysis as an important environmental process. nih.gov The release of allyl alcohol during hydrolysis is noted as having species-specific hepatotoxicity. Further research is needed to fully assess the long-term environmental effects of this compound and its degradation products.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic properties of the diallyl isophthalate (B1238265) monomer. These first-principles approaches are crucial for understanding its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a prominent quantum mechanical method used to investigate the electronic structure of many-body systems. For diallyl isophthalate, DFT calculations have been applied to interpret experimental data and understand its behavior in polymerization processes.

Research has utilized DFT to analyze the C 1s X-ray absorption spectra (XAS) of poly(this compound). acs.org In these studies, the PBE GGA (Perdew-Burke-Ernzerhof General Gradient Approximation) exchange and correlation functional was employed to compute the theoretical spectra, providing a basis for interpreting the experimental results. acs.org DFT has also been used to investigate the mechanisms of polymerization, for instance, in studies involving the copolymerization of this compound with other compounds like sulfur dichloride. scientifiq.ai Furthermore, DFT calculations are relevant in understanding the photo-click polymerization technique used to create magnetic microspheres where this compound serves as a key component of the polymer skeleton. researchgate.net

Table 1: Applications of DFT in the Study of this compound
Application AreaSpecific Use of DFTFunctional/Method ExampleSource
SpectroscopyInterpretation of C 1s Near-Edge X-ray Fine Structure (NEXAFS) spectra of poly(this compound).PBE GGA acs.org
Polymerization MechanismsInvestigation of polymerization with comonomers such as S₂Cl₂.Not Specified scientifiq.ai
Materials ScienceUnderstanding the structure of magnetic microspheres made from this compound (DAIP) via photo-click reactions.B3LYP researchgate.net

The Hartree-Fock (HF) method is a foundational ab initio calculation approach that solves the time-independent Schrödinger equation for a multi-electron system by approximating the wavefunction as a single Slater determinant. It serves as a starting point for more advanced, electron-correlated methods. While DFT methods are more commonly cited in recent literature for systems like this compound, HF is often used in conjunction for comparative purposes, particularly for its different handling of electron exchange. Although computational studies on the isomeric diallyl phthalate (B1215562) have utilized both DFT and HF methods for comparison, specific research applying Hartree-Fock calculations to determine the electronic properties of the this compound monomer is not prominently available in the reviewed scientific literature.

The choice of basis set is a critical aspect of any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. The accuracy and computational cost of a calculation are highly dependent on this selection. For complex organic molecules like this compound, basis sets must be chosen to accurately describe the electronic structure of all constituent atoms, including carbon, hydrogen, and oxygen.

In the context of DFT calculations for interpreting the X-ray absorption spectra of poly(this compound), a sophisticated combination of basis sets was selected. acs.org This included the IGLO-III basis set for the core-excited carbon atom, the TZVP (Triple-Zeta Valence plus Polarization) basis set for hydrogen atoms, and effective core potentials (ECPs) for the other carbon atoms. acs.org This specialized selection is designed to provide a high-quality description of the core-electron excitation process central to the spectroscopy being studied.

Table 2: Example of Basis Sets Used in this compound Calculations
Atom/ConditionBasis Set TypePurposeSource
Core Excited CarbonIGLO-IIIProvides flexibility for describing core-hole states. acs.org
Hydrogen AtomsTZVPOffers a robust description of valence electrons. acs.org
Other Carbon AtomsEffective Core Potentials (ECPs)Reduces computational cost by treating core electrons implicitly. acs.org
All AtomsGEN-A4/GEN-A2Auxiliary basis sets used in the calculations. acs.org

Molecular Simulation Techniques

Molecular simulation techniques are used to model the physical movements of atoms and molecules, providing a bridge between microscopic properties and macroscopic behavior. For this compound, these methods are particularly useful for studying its complex polymerization process.

Monte Carlo (MC) simulations have been specifically developed to model the three-dimensional free-radical block polymerization of this compound. researchgate.net This computational method uses repeated random sampling to obtain numerical results, making it well-suited for simulating stochastic processes like polymerization.

Theoretical models for the polymerization of this compound are inherently three-dimensional due to the monomer's ability to form a cross-linked network. A specific model developed for this purpose simulates the free-radical block polymerization process on a large cubic lattice, with dimensions on the order of 100x100x100 sites. researchgate.net

This type of modeling is crucial for understanding how the monomer units connect to form a rigid, three-dimensional structure. The insights gained are relevant to practical applications such as the formulation of compositions for optical three-dimensional shaping and stereolithography (3D printing). googleapis.com Experimental work in this area has shown that polymers derived from this compound are used in such compositions. googleapis.com Interestingly, studies comparing isomers for photopolymerization applications noted that while the 1,4-substituted diallyl terephthalate (B1205515) isomer produced a crystalline polymer, the 1,3-substituted this compound did not, highlighting how subtle changes in monomer geometry influence the macroscopic properties of the resulting 3D-polymerized material. rsc.org

Table 3: Features of a 3D Polymerization Model for this compound
Model FeatureDescriptionSource
Simulation MethodMonte Carlo researchgate.net
Polymerization TypeThree-dimensional free-radical block polymerization researchgate.netresearchgate.net
Simulation SpaceCubic lattice (e.g., 100x100x100) researchgate.net
Investigated ParametersPolymerization kinetics, diffusion effects, chain transfer to monomer, free-volume distribution. researchgate.net

Prediction of Molecular and Electronic Properties

Computational chemistry serves as a powerful tool for predicting the molecular and electronic properties of compounds like this compound before they are synthesized or experimentally tested. These theoretical predictions are crucial for understanding a molecule's behavior, reactivity, and potential applications. Methodologies such as DFT and HF are commonly employed to model these characteristics.

Charge Distribution and Dipole Moments

The electronegativity of oxygen atoms in ester groups typically leads to a non-uniform charge distribution. In phthalate esters, oxygen atoms generally carry negative charges, while hydrogen atoms exhibit positive charges. researchgate.net The carbon atoms within the benzene (B151609) ring and the allyl groups show varied charges depending on their bonding environment. researchgate.net

Table 1: Predicted Dipole Moment for Diallyl Phthalate (DAP) This data is for the isomer diallyl phthalate and is provided for illustrative purposes.

Computational Method Dipole Moment (Debye)
DFT 3.3939
HF 3.6661

Data sourced from a theoretical study on diallyl phthalate. uokerbala.edu.iq

Polarizability and Hyperpolarizability

Polarizability describes the ability of a molecule's electron cloud to be distorted by an external electric field, while hyperpolarizability is a higher-order effect that is crucial for understanding non-linear optical (NLO) properties. Molecules with significant hyperpolarizability are of interest for applications in materials science and photonics.

Theoretical calculations for diallyl phthalate have determined its polarizability and first-order hyperpolarizability, suggesting it possesses NLO properties. researchgate.netaip.org The values indicate that the molecule's electronic structure is responsive to electric fields.

Table 2: Predicted Polarizability and First-Order Hyperpolarizability for Diallyl Phthalate (DAP) This data is for the isomer diallyl phthalate and is provided for illustrative purposes.

Property Computational Method Value (esu)
First-Order Hyperpolarizability DFT 475.939 x 10⁻³³
First-Order Hyperpolarizability HF 365.624 x 10⁻³³

Data sourced from a theoretical study on diallyl phthalate. researchgate.netaip.org

Electronic Stability and Energy Gaps

The electronic stability of a molecule can be assessed by examining the energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO gap generally implies greater chemical stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netaip.org

The energy gap is a key parameter derived from quantum chemical calculations and is essential for predicting the electronic and optical properties of materials. researchgate.netumich.edu For the diallyl phthalate isomer, the energy gap has been calculated using both DFT and HF methods, with the DFT method predicting greater stability. researchgate.netuokerbala.edu.iqaip.org

Table 3: Predicted HOMO-LUMO Energy Gaps for Diallyl Phthalate (DAP) This data is for the isomer diallyl phthalate and is provided for illustrative purposes.

Computational Method Energy Gap (eV)
DFT 8.326
HF 4.522

Data sourced from a theoretical study on diallyl phthalate. researchgate.netuokerbala.edu.iqaip.org

Vibrational Frequencies and Spectroscopic Predictions

Theoretical modeling can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By calculating these frequencies, scientists can assign specific molecular vibrations (such as stretching, bending, and wagging of bonds) to the experimentally observed spectral bands.

These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. For diallyl phthalate, theoretical IR and Raman spectra have been calculated and show good agreement with experimental results. uokerbala.edu.iq While experimental IR spectra for this compound are available, detailed computational studies predicting its vibrational frequencies have not been widely published.

Statistical Models of Polymerization

The polymerization of diallyl monomers like this compound is a complex process involving the formation of cross-linked, three-dimensional networks. Statistical models are employed to predict the behavior of this process, such as the gel point—the stage at which an infinite network first appears.

Early studies on the polymerization of diallyl phthalate utilized simple statistical models to calculate the probability of intramolecular reactions (cyclization) versus intermolecular reactions, which lead to network formation. These models are crucial for understanding how the polymer structure develops and for controlling the properties of the final thermoset material. While it is known that the meta-substitution in this compound reduces steric hindrance during polymerization compared to the ortho-substituted diallyl phthalate, enhancing crosslinking efficiency, specific statistical models detailing its polymerization kinetics are not prominently featured in the available literature.

Emerging Research Directions and Future Outlook for Diallyl Isophthalate

Diallyl isophthalate (B1238265) (DAIP) is a thermosetting resin monomer known for its excellent thermal stability, electrical insulation properties, and dimensional stability. lookchem.com While it has established applications, ongoing research is focused on expanding its capabilities and addressing future material demands. The emerging research landscape for DAIP is centered on creating more sophisticated polymer structures, integrating it into next-generation high-performance materials, adopting sustainable practices, and employing advanced analytical and computational tools to deepen the understanding of its polymerization and material properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.